molecular formula C11H12O3 B2767614 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one CAS No. 21618-91-7

5-[(3-Hydroxyphenyl)methyl]oxolan-2-one

Cat. No.: B2767614
CAS No.: 21618-91-7
M. Wt: 192.214
InChI Key: VYWFHBSBNKNWSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of 3-hydroxybenzyl alcohol with γ-valerolactone under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Hydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Hydroxyphenyl)methyl]oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Hydroxyphenyl)methyl]oxolan-2-one is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

5-[(3-hydroxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)14-10/h1-3,6,10,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWFHBSBNKNWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21618-91-7
Record name 5-[(3-hydroxyphenyl)methyl]oxolan-2-one
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